molecular formula C11H13NO2 B12569246 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 193075-48-8

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one

Katalognummer: B12569246
CAS-Nummer: 193075-48-8
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: YGGWHGDCALIDPJ-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and reactivity It features a cyclohexa-2,4-dien-1-one core with an attached 4-ethyl-1,3-oxazolidin-2-ylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the photochemical ring cleavage of cyclohexa-2,4-dienones. One method includes treating mesitol with Me2S-N-chlorosuccinimide followed by oxidation using m-chloroperbenzoic acid . The resulting sulfone derivative undergoes photolysis with a tungsten lamp in the presence of diamines to afford the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxazolidinone ring or the cyclohexadienone core.

    Substitution: The compound can participate in substitution reactions, particularly at the oxazolidinone ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, photolysis in the presence of diamines can yield bis-amides containing a diene moiety .

Wissenschaftliche Forschungsanwendungen

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action for 6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its ability to undergo photochemical reactions. The compound’s structure allows it to absorb light and generate reactive intermediates, such as ketenes, which can then react with other molecules to form new products . This photochemical reactivity is key to its applications in labeling and synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of the oxazolidinone ring and the cyclohexadienone core. This structure imparts specific reactivity, particularly in photochemical reactions, making it valuable for specialized applications in synthesis and materials science.

Eigenschaften

CAS-Nummer

193075-48-8

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C11H13NO2/c1-2-8-7-14-11(12-8)9-5-3-4-6-10(9)13/h3-6,8,13H,2,7H2,1H3/t8-/m1/s1

InChI-Schlüssel

YGGWHGDCALIDPJ-MRVPVSSYSA-N

Isomerische SMILES

CC[C@@H]1COC(=N1)C2=CC=CC=C2O

Kanonische SMILES

CCC1COC(=N1)C2=CC=CC=C2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.